molecular formula C6H6O2S B058258 5-Methoxythiophene-2-carbaldehyde CAS No. 35087-46-8

5-Methoxythiophene-2-carbaldehyde

Cat. No.: B058258
CAS No.: 35087-46-8
M. Wt: 142.18 g/mol
InChI Key: NVDZOPRKCPVWOS-UHFFFAOYSA-N
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Description

5-Methoxythiophene-2-carbaldehyde is an organic compound with the molecular formula C6H6O2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a methoxy group (-OCH3) at the 5-position and an aldehyde group (-CHO) at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxythiophene-2-carbaldehyde can be synthesized through several methods. One common approach involves the formylation of 5-methoxythiophene. This can be achieved using the Vilsmeier-Haack reaction, where 5-methoxythiophene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound typically involves optimized versions of laboratory-scale synthetic routes. The Vilsmeier-Haack reaction remains a popular choice due to its efficiency and relatively mild reaction conditions. The reaction is carried out in large reactors with precise control over temperature and reagent concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Methoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

5-Methoxythiophene-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-methoxythiophene-2-carbaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity is exploited in various synthetic pathways to create more complex molecules. The methoxy group can also participate in electronic interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-thiophenecarboxylic acid
  • 5-Methoxy-4-nitrothiophene-2-carboxylic acid
  • 2-Methoxythiophene
  • 2,5-Dimethoxythiophene

Comparison

5-Methoxythiophene-2-carbaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on the thiophene ring. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers a balance of electronic and steric properties that can be fine-tuned for specific applications .

Properties

IUPAC Name

5-methoxythiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-8-6-3-2-5(4-7)9-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDZOPRKCPVWOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80579885
Record name 5-Methoxythiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35087-46-8
Record name 5-Methoxythiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80579885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxythiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-methoxythiophene (79 mg, 0.69 mmol) in 3.5 mL of 9:1 tetrahydrofuran/hexamethylphosphoramide under argon at −78° C. was added n-butyllithium (0.30 mL, 2.5 M in hexanes) dropwise. After stirring at −78° C. for 20 minutes, dimethylformamide (0.27 mL, 3.5 mmol) was added in a single portion and the reaction mixture allowed to warm to room temperature while stirring, before being poured into 25 mL of 1 N hydrochloric acid. Organics were extracted with ether (2×25 mL), dried over magnesium sulfate, filtered and concentrated. The crude residue was subjected to chromatography on silica gel with gradient elution (10-12% ethyl acetate in hexanes) to give 5-methoxy-2-thiophenecarbaldehyde (71 mg, 72%). Used without further characterization.
Quantity
79 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
tetrahydrofuran hexamethylphosphoramide
Quantity
3.5 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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